Oxa-22 acts as a muscarinic acetylcholine receptor agonist. [, ] It binds to muscarinic receptors, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding leads to the activation of downstream signaling pathways associated with these receptors. The specific signaling pathways and physiological responses elicited by Oxa-22 can vary depending on the subtype of muscarinic receptor activated and the cell type involved.
Oxa-22 has been identified as a potential candidate for expanding haematopoietic stem cells (HSCs) ex vivo and in vivo for transplantation. [] In studies, it was observed that Oxa-22 treatment led to a 1.5-fold increase in HSC frequency in vivo. [] Furthermore, Oxa-22 treated cells showed enhanced reconstitution of B cells and T cells in competitive transplantation studies. []
Research indicates that Oxa-22 may impact leukaemic stem cells (LSCs) by promoting their proliferation in acute myeloid leukaemia (AML) cell lines. [] In vivo studies have demonstrated that administering Oxa-22 in AML models accelerates disease progression by increasing LSC numbers. [] This suggests potential applications in developing targeted therapies for leukaemia.
Oxa-22 has been used in pharmacological studies on the heart of the marine bivalve Meretrix lusoria. [] It acts as an agonist, mimicking the response induced by acetylcholine in the bivalve heart, suggesting potential differences in the pharmacological characteristics of acetylcholine receptors in bivalves compared to vertebrates. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: